2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 7-position of the indole ring through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetamide Moiety: The acetamide moiety can be introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group in the acetamide moiety.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring and the acetamide moiety, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted indole and acetamide derivatives with various functional groups.
Scientific Research Applications
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid derivatives: These compounds share the indole core and have similar biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: This compound has a similar structure and is used in similar applications.
2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: These compounds have similar chemical properties and biological activities.
Uniqueness
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability
Properties
Molecular Formula |
C19H15F3N2O2 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H15F3N2O2/c1-2-11-6-5-7-12-13(10-23-16(11)12)17(25)18(26)24-15-9-4-3-8-14(15)19(20,21)22/h3-10,23H,2H2,1H3,(H,24,26) |
InChI Key |
HCSUGKWCFUUWMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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